2-(Diethylamino)ethyl (benzylidene)phenylacetate hydrochloride 2-(Diethylamino)ethyl (benzylidene)phenylacetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1679-81-8
VCID: VC21254420
InChI: InChI=1S/C21H25NO2.ClH/c1-3-22(4-2)15-16-24-21(23)20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18;/h5-14,17H,3-4,15-16H2,1-2H3;1H/b20-17+;
SMILES: CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2.Cl
Molecular Formula: C21H26ClNO2
Molecular Weight: 359.9 g/mol

2-(Diethylamino)ethyl (benzylidene)phenylacetate hydrochloride

CAS No.: 1679-81-8

Cat. No.: VC21254420

Molecular Formula: C21H26ClNO2

Molecular Weight: 359.9 g/mol

* For research use only. Not for human or veterinary use.

2-(Diethylamino)ethyl (benzylidene)phenylacetate hydrochloride - 1679-81-8

Specification

CAS No. 1679-81-8
Molecular Formula C21H26ClNO2
Molecular Weight 359.9 g/mol
IUPAC Name 2-(diethylamino)ethyl (E)-2,3-diphenylprop-2-enoate;hydrochloride
Standard InChI InChI=1S/C21H25NO2.ClH/c1-3-22(4-2)15-16-24-21(23)20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18;/h5-14,17H,3-4,15-16H2,1-2H3;1H/b20-17+;
Standard InChI Key LAKXCKPSJXNQBV-SJEOTZHBSA-N
Isomeric SMILES CCN(CC)CCOC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2.Cl
SMILES CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2.Cl
Canonical SMILES CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator